molecular formula C20H36 B156437 Taxane CAS No. 1605-68-1

Taxane

Katalognummer: B156437
CAS-Nummer: 1605-68-1
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: DKPFODGZWDEEBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Taxanes are a class of diterpenoid compounds primarily derived from plants of the genus Taxus (yew trees). The most notable member, paclitaxel (Taxol®), was first isolated from the Pacific yew (Taxus brevifolia) and revolutionized cancer chemotherapy due to its unique mechanism of microtubule stabilization, which disrupts mitotic cell division . Subsequent discoveries include docetaxel (Taxotere®), cabazitaxel (Jevtana®), and albumin-bound paclitaxel (Abraxane®), all FDA-approved for various cancers. Taxanes are biosynthetically complex, with key intermediates like 10-deacetylbaccatin III (10-DAB) and baccatin III serving as precursors for semi-synthetic derivatives . Their clinical success has driven extensive research into structural analogs, formulations, and mechanisms to enhance efficacy and reduce toxicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of taxanes is highly complex due to their intricate structure. One common approach involves the semi-synthesis from 10-deacetylbaccatin III, a naturally occurring precursor found in the needles of the European yew tree. This method involves multiple steps, including selective oxidation and esterification reactions .

Industrial Production Methods: Industrial production of taxanes often relies on plant cell fermentation (PCF) technology, which allows for the direct preparation of taxanes on a large scale. This method is more sustainable compared to the traditional extraction from yew bark, which is environmentally destructive .

Analyse Chemischer Reaktionen

Types of Reactions: Taxanes undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dioxirane-mediated oxidation and other selective oxidizing agents.

    Esterification: Acid chlorides and alcohols under mild conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Taxanes are primarily utilized in the treatment of several malignancies, including:

  • Breast Cancer : Taxanes are often used as first-line treatments, especially in metastatic cases and as adjuvant therapy in early-stage disease.
  • Ovarian Cancer : Paclitaxel is commonly used in combination with carboplatin for advanced ovarian cancer.
  • Prostate Cancer : Docetaxel has been shown to improve survival in patients with metastatic hormone-refractory prostate cancer.
  • Lung Cancer : Both paclitaxel and docetaxel are employed in treating non-small cell lung cancer (NSCLC).
  • Head and Neck Cancers : Taxanes are frequently used in combination regimens for squamous cell carcinoma.

Efficacy Data

Recent studies have demonstrated the effectiveness of taxanes across various cancer types:

Cancer TypeTaxane UsedTreatment PhaseEfficacy Evidence
Breast CancerPaclitaxelAdjuvantSignificant reduction in recurrence rates; improved overall survival .
Ovarian CancerPaclitaxelFirst-lineEnhanced progression-free survival compared to standard regimens .
Prostate CancerDocetaxelMetastaticImproved survival rates compared to best supportive care .
Non-Small Cell Lung CancerDocetaxelAdvancedIncreased response rates when combined with other agents .
Head and Neck CancerDocetaxelCombination TherapyImproved response rates when used with radiotherapy .

Toxicity Profiles

While taxanes are effective, they are associated with several adverse effects:

  • Neutropenia : A significant drop in white blood cells can lead to increased infection risk.
  • Peripheral Neuropathy : Patients may experience numbness or tingling in extremities.
  • Fatigue and Edema : Common side effects that can affect quality of life.
  • Gastrointestinal Issues : Nausea, vomiting, and diarrhea are frequently reported.

Management strategies include dose adjustments and supportive care to mitigate these effects.

Emerging Research Directions

Recent investigations focus on enhancing the efficacy of taxanes and overcoming resistance mechanisms. Key areas include:

  • Nanotechnology-Based Delivery Systems : Improving the bioavailability and targeting of taxanes through novel delivery methods.
  • Combination Therapies : Exploring synergies between taxanes and other agents (e.g., trastuzumab) to enhance therapeutic outcomes .
  • Personalized Medicine Approaches : Tailoring treatments based on genetic profiles to optimize efficacy and minimize toxicity .

Case Studies

  • Breast Cancer Treatment with Paclitaxel :
    • A study involving early-stage breast cancer patients showed that those receiving paclitaxel as part of their adjuvant therapy had a 30% lower risk of recurrence compared to those who did not receive this compound therapy .
  • Docetaxel in Prostate Cancer :
    • Clinical trials indicated that docetaxel improved overall survival by 25% in men with metastatic hormone-refractory prostate cancer compared to standard therapies alone .
  • Resistance Mechanisms in Ovarian Cancer :
    • Research has identified specific genetic mutations that contribute to resistance against paclitaxel, leading to ongoing studies aimed at developing targeted therapies that can overcome this challenge .

Wirkmechanismus

Taxanes exert their effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This action disrupts the normal function of the mitotic spindle, leading to cell cycle arrest and apoptosis. The primary molecular targets are the microtubules, which are essential for chromosome segregation during cell division .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Paclitaxel, Docetaxel, Cabazitaxel

Compound Key Structural Features Source/Modification Clinical Indications Notable Toxicities
Paclitaxel Taxane core with C-13 phenylisoserine side chain Natural (Taxus spp.) or semi-synthetic Breast, ovarian, NSCLC Hypersensitivity (solvent-based), neutropenia
Docetaxel C-10 hydroxylation; C-13 tert-butyl ester Semi-synthetic (from 10-DAB) Prostate, gastric, HNSCC Fluid retention, myelosuppression
Cabazitaxel Methoxy substitutions at C-7 and C-10 Semi-synthetic Metastatic prostate cancer Severe neutropenia, diarrhea
Cephalomannine This compound core with tiglate ester at C-13 Cephalotaxus mannii Preclinical (leukemia models) Limited data (potentially neurotoxic)
  • Mechanistic Differences : While all taxanes stabilize microtubules, subtle structural variations influence binding affinity and solubility. Docetaxel’s C-10 hydroxyl enhances water solubility, reducing reliance on toxic solvents like Cremophor EL . Cabazitaxel’s methoxy groups improve blood-brain barrier penetration, expanding its utility in metastatic disease .

Formulation Variants: Nanoparticle and Albumin-Bound Taxanes

  • Abraxane®: Albumin-bound paclitaxel nanoparticles eliminate solvent-related hypersensitivity and allow higher dose delivery. Approved for metastatic breast and pancreatic cancers .
  • Nanoparticle Formulations: Polymeric micelles (e.g., Genexol-PM) and liposomal taxanes (e.g., LEP-ETU) aim to improve tumor targeting and reduce systemic toxicity. Most remain in preclinical trials .

Mechanisms of Action and Resistance

  • Primary Mechanism : Taxanes bind β-tubulin, stabilizing microtubules and blocking metaphase-to-anaphase transition .
  • Resistance : Mediated by overexpression of efflux pumps (e.g., P-glycoprotein) or tubulin mutations (e.g., βIII-tubulin isoforms) .

Data Tables

Table 1. Structural and Clinical Comparison of Key Taxanes

Parameter Paclitaxel Docetaxel Cabazitaxel Abraxane®
Solubility Agent Cremophor EL Polysorbate 80 Polysorbate 80 Albumin
FDA Approval 1992 (Ovarian) 1996 (Breast) 2010 (Prostate) 2005 (Breast)
Response Rate 30–50% (NSCLC) 48% (Prostate) 28% (Prostate) 33% (Pancreatic)
Key Trial GOG-111 TAX 327 TROPIC MPACT

Table 2. Adverse Event Rates in this compound vs. Non-Taxane Regimens

Toxicity This compound Group (%) Non-Taxane Group (%) Risk Ratio (95% CI)
Neutropenia 58.2 36.7 1.58 (1.32–1.89)
Leucopenia 42.1 31.9 1.32 (1.10–1.60)
Thrombocytopenia 12.4 18.6 0.67 (0.44–1.01)

Biologische Aktivität

Taxanes are a class of diterpenes that have gained prominence in cancer therapy due to their ability to disrupt microtubule dynamics, thus inhibiting cell division. The most well-known taxanes include paclitaxel (Taxol) and docetaxel (Taxotere), which are primarily derived from the bark of Taxus species. This article explores the biological activity of taxanes, focusing on their mechanisms of action, clinical applications, and emerging research findings.

Taxanes exert their biological activity primarily through the stabilization of microtubules. They bind to the β-subunit of tubulin, preventing the normal depolymerization process that is essential for mitosis. This leads to:

  • Mitotic Arrest : Cells are unable to complete mitosis, resulting in apoptosis or programmed cell death.
  • Altered Cellular Processes : Beyond mitosis, taxanes influence various oncogenic processes, including angiogenesis, apoptosis, and inflammatory responses .
MechanismDescription
Microtubule StabilizationInhibits depolymerization of microtubules, leading to cell cycle arrest
Induction of ApoptosisTriggers programmed cell death in cancerous cells
Inhibition of AngiogenesisReduces blood supply to tumors by affecting endothelial cell function

Clinical Applications

Taxanes are widely used in the treatment of various cancers, including breast, ovarian, lung, and prostate cancers. Their effectiveness is often enhanced when combined with other chemotherapeutic agents.

Case Studies

  • Breast Cancer : A meta-analysis involving 41,911 women demonstrated that this compound-containing regimens significantly improved overall survival (OS) and disease-free survival (DFS) compared to non-taxane chemotherapy . Specifically:
    • OS Hazard Ratio (HR): 0.87 (95% CI: 0.83-0.92)
    • DFS HR: 0.88 (95% CI: 0.85-0.92)
  • Prostate Cancer : Cabazitaxel, a semisynthetic this compound, has shown preclinical antitumor activity against docetaxel-resistant tumors by effectively targeting microtubules .
  • Ovarian Cancer : Paclitaxel has been pivotal since its FDA approval in 1984 for treating advanced ovarian carcinoma, showcasing significant efficacy in clinical settings .

Resistance Mechanisms

Despite their effectiveness, resistance to this compound therapy poses a significant challenge. Several mechanisms have been identified:

  • Altered Drug Transport : Changes in drug efflux mechanisms can reduce intracellular concentrations of taxanes.
  • Microtubule Alterations : Mutations in tubulin can diminish drug binding.
  • Cellular Signaling Pathways : Dysregulation of apoptotic pathways may enable cancer cells to evade death .

Emerging Research

Recent studies have focused on enhancing this compound efficacy and overcoming resistance:

  • Combination Therapies : Combining taxanes with novel agents targeting specific signaling pathways shows promise in improving outcomes .
  • Bioengineering Approaches : Research into optimizing biosynthetic pathways for increased production of natural taxanes from Taxus species is ongoing .

Table 2: Summary of this compound Research Findings

Study FocusKey Findings
Efficacy in Breast CancerImproved OS and DFS with this compound regimens
Resistance MechanismsIdentified multiple pathways contributing to reduced efficacy
Bioengineering for Enhanced ProductionIncreased yields through genetic modifications in Taxus species

Eigenschaften

IUPAC Name

4,8,12,15,15-pentamethyltricyclo[9.3.1.03,8]pentadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36/c1-14-7-6-11-20(5)12-10-17-15(2)8-9-16(13-18(14)20)19(17,3)4/h14-18H,6-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPFODGZWDEEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1CC3CCC(C(C3(C)C)CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1605-68-1
Record name Taxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1605-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Taxane
Reactant of Route 2
Taxane
Reactant of Route 3
Taxane
Reactant of Route 4
Taxane
Reactant of Route 5
Taxane
Reactant of Route 6
Taxane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.